(E/Z)-J147

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

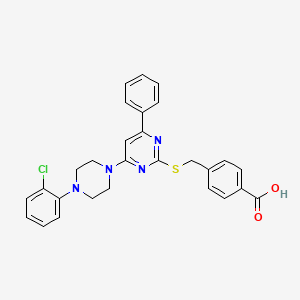

4-[[4-[4-(2-chlorophenyl)piperazin-1-yl]-6-phenylpyrimidin-2-yl]sulfanylmethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClN4O2S/c29-23-8-4-5-9-25(23)32-14-16-33(17-15-32)26-18-24(21-6-2-1-3-7-21)30-28(31-26)36-19-20-10-12-22(13-11-20)27(34)35/h1-13,18H,14-17,19H2,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHUJZXWKLIBRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC(=NC(=C3)C4=CC=CC=C4)SCC5=CC=C(C=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and discovery of the neurotrophic drug J147

An In-depth Technical Guide to the Synthesis and Discovery of the Neurotrophic Drug J147

Introduction

J147 is a novel, experimental drug candidate with significant potential for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD).[1][2] Developed at the Salk Institute, its discovery was the result of a unique screening strategy that deviated from the conventional focus on amyloid plaque reduction.[1][3][4] Instead of targeting a single, disease-specific pathway, the development of J147 was based on a multi-target approach aimed at addressing the complex, age-associated pathologies underlying neurodegeneration.[3][5] J147 is an orally active, potent, and broadly neuroprotective compound that has demonstrated the ability to reverse cognitive deficits in animal models of Alzheimer's disease.[2][6] This technical guide provides a comprehensive overview of the synthesis, discovery, mechanism of action, and key experimental data related to J147.

Discovery of J147: A Phenotypic Screening Approach

The discovery of J147 was rooted in a cell-based phenotypic screening paradigm designed to identify compounds that could protect neurons from multiple age-associated toxicities.[3][5] This approach contrasts with the target-based strategies common in AD drug development, which have historically focused on the amyloid-beta peptide.[1][4]

The development process began with curcumin, a natural compound from turmeric known for its anti-inflammatory and antioxidant properties.[7] To improve upon curcumin's poor bioavailability and neurotrophic activity, a series of hybrid molecules were synthesized combining its structure with cyclohexyl-bisphenol A (CBA), a compound with known neurotrophic effects.[5][7] This initial effort led to the creation of CNB-001, which showed improved stability and neuroprotective capabilities.[7]

Further refinement and derivatization of CNB-001 led to the synthesis of J147, a significantly more potent molecule.[7] The selection of J147 was based on its efficacy in a battery of in vitro assays modeling various aspects of neurodegeneration, including loss of trophic support, oxidative stress, and amyloid toxicity.[5]

Synthesis of J147

J147, chemically known as (E)-N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N′-(3-methoxybenzylidene) acetohydrazide, is synthesized through a straightforward two-step process.[8][9] The synthesis involves the condensation of 2,4-dimethylphenylhydrazine with 3-methoxybenzaldehyde, followed by acylation with trifluoroacetic anhydride.

Step 1: Formation of Hydrazone Intermediate The first step is the reaction between 1-(2,4-dimethylphenyl)hydrazine and 3-methoxybenzaldehyde in ethanol at room temperature. This reaction forms the hydrazone intermediate, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methylene]hydrazide, with a high yield.[8][9]

Step 2: Acylation to Yield J147 The intermediate is then acylated using trifluoroacetic anhydride in the presence of triethylamine (Et3N) as a base in a dichloromethane (CH2Cl2) solvent at 0°C.[8] This step introduces the trifluoroacetyl group, yielding the final product, J147, as a pale yellow oil.[8]

Mechanism of Action

J147 is a pleiotropic molecule that exerts its neuroprotective and neurotrophic effects through multiple pathways.[10] Its primary molecular target has been identified as the mitochondrial F1F0-ATP synthase, a critical enzyme in cellular energy production.[1][11]

Modulation of Mitochondrial ATP Synthase

J147 binds to the alpha subunit of ATP synthase.[11] This interaction modulates the enzyme's activity, leading to increased ATP levels and enhanced cellular bioenergetics.[11][12] By maintaining mitochondrial homeostasis, J147 protects neurons from age-related mitochondrial dysfunction, a key factor in neurodegenerative diseases.[11]

References

- 1. J147 - Wikipedia [en.wikipedia.org]

- 2. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental drug targeting Alzheimer's disease shows anti-aging effects - Salk Institute for Biological Studies [salk.edu]

- 4. Salk scientists develop drug that slows Alzheimer's in mice - Salk Institute for Biological Studies [salk.edu]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer’s disease mice | AlzPED [alzped.nia.nih.gov]

- 8. J 147 synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. J-147 a Novel Hydrazide Lead Compound to Treat Neurodegeneration: CeeTox™ Safety and Genotoxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Alzheimer’s disease drug candidate J147 decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Alzheimer's disease drug candidate J147 decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

(E/Z)-J147: A Technical Guide to its Molecular Target and Mitochondrial Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-J147 is a synthetic derivative of curcumin, developed through phenotypic screens designed to address the complex toxicities associated with the aging brain.[1][2] It has demonstrated significant neuroprotective and cognitive-enhancing effects in various preclinical models of neurodegenerative diseases, particularly Alzheimer's disease.[3][4][5] This technical guide provides an in-depth overview of the identified molecular target of J147 and the subsequent modulation of mitochondrial pathways, consolidating key quantitative data and experimental methodologies.

Target Identification: Mitochondrial ATP Synthase

The primary molecular target of this compound has been identified as the mitochondrial F1Fo-ATP synthase, a critical enzyme complex responsible for cellular energy production.[1][2][6][7][8][9] Specifically, J147 binds to the α-F1 subunit of ATP synthase (ATP5A).[6] This interaction was elucidated through multiple unbiased experimental approaches.

Experimental Protocols for Target Identification

1.1.1. Drug Affinity Responsive Target Stabilization (DARTS)

The DARTS method was employed to identify proteins that are stabilized by binding to J147, thereby becoming resistant to proteolytic degradation.[10]

-

Cell Lysis: HT22 cells were treated with J147 (10 and 50 µM) for 15 minutes and subsequently lysed using M-PER mammalian protein extraction reagent.[10]

-

Protease Digestion: The cell lysates were then subjected to digestion with Pronase.[10]

-

Analysis: Protein bands that were preserved from digestion in the J147-treated samples were excised and analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[10] The most enriched protein identified was ATP5A.[10]

1.1.2. Affinity Precipitation with Biotinylated J147 (BJ147)

To further validate the interaction, an affinity precipitation approach using a biotinylated derivative of J147 was utilized.[10]

-

Probe Synthesis: A biotinylated derivative of J147 (BJ147) was synthesized.

-

Incubation and Pull-down: HT22 cell lysates and mouse subventricular zone (SVZ) tissue lysates were incubated with BJ147.[10] Streptavidin-coated beads were then used to pull down BJ147 and any interacting proteins.

-

Competitive Binding: To demonstrate specificity, a competition experiment was performed where lysates were co-incubated with BJ147 and an excess of unlabeled J147.[10]

-

Mass Spectrometry: The proteins pulled down in the various conditions were identified by LC/MS/MS.[10] ATP5A was consistently and reproducibly identified as a primary binding partner, and its binding was significantly reduced in the presence of excess unlabeled J147.[10]

Modulation of ATP Synthase Activity and Mitochondrial Pathways

J147's interaction with ATP synthase results in a partial inhibition of its activity, which triggers a cascade of downstream signaling events that are ultimately neuroprotective and pro-longevity.[6][11]

Quantitative Effects on ATP Synthase

| Parameter | Value | Cell/System | Reference |

| Target | Mitochondrial ATP synthase (α-F1 subunit, ATP5A) | Multiple | [6] |

| EC50 (Partial Inhibition) | 20 nM | Isolated bovine heart mitochondria | [10] |

| Maximal Inhibition | ~20-23.6% | In vitro and in cells | [10][11] |

Note: A specific binding affinity (Kd) for the J147-ATP synthase interaction has not been reported in the reviewed literature.

Downstream Signaling Cascade

The modest inhibition of ATP synthase by J147 initiates a signaling pathway that is central to its therapeutic effects.[2][6]

-

Increased Intracellular Calcium: The partial inhibition of ATP synthase leads to a transient increase in intracellular calcium levels.[6]

-

Activation of CAMKK2: The elevated calcium activates Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2).[6]

-

Activation of AMPK: CAMKK2, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][11]

-

Modulation of mTOR Signaling: Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR) pathway, a known longevity pathway.[6][11]

Note: Quantitative data on the fold-increase in phosphorylation of CAMKK2 and AMPK following J147 treatment are not available in the reviewed literature.

Effects on Neurotrophic Factors

A key aspect of J147's neuroprotective profile is its ability to increase the expression of crucial neurotrophic factors, namely Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[3][11][12]

Experimental Observations

-

In aged APPswe/PS1dE9 transgenic mice, a model for Alzheimer's disease, treatment with J147 was shown to rescue cognitive deficits, an effect correlated with the induction of NGF and BDNF.[3]

-

J147 treatment has been observed to increase the levels of both proBDNF and mature BDNF in the hippocampus of these mice, while also decreasing the ratio of pro- to mature BDNF.[3]

-

Similarly, J147 increases both proNGF and mature NGF in the hippocampus.[3]

Quantitative Data on Neurotrophic Factor Levels

| Neurotrophic Factor | Effect of J147 Treatment | Animal Model | Reference |

| BDNF | Increased levels in the hippocampus | Normal rats and huAPP/PS1 transgenic mice | [3] |

| NGF | Increased levels in the hippocampus | huAPP/PS1 transgenic mice | [3] |

Experimental Protocol for Neurotrophic Factor Analysis

-

Animal Model: Aged (20-month-old) transgenic AD mice (APPswe/PS1dE9) were fed a diet containing J147.[3]

-

Tissue Collection: Following the treatment period, hippocampal tissue was collected.

-

Analysis: Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting were used to measure the protein levels of BDNF and NGF.[3]

Summary and Future Directions

This compound represents a promising therapeutic candidate for neurodegenerative diseases by uniquely targeting the nexus of aging and mitochondrial bioenergetics. Its interaction with ATP synthase initiates a signaling cascade that promotes neuronal resilience and longevity pathways. While the primary target and mechanism of action are well-established, further research is warranted to precisely quantify the binding kinetics and the downstream phosphorylation events. The results of the completed Phase 1 clinical trial (NCT03838185) are eagerly awaited to translate these compelling preclinical findings into the clinical setting.[13][14]

References

- 1. Alzheimer’s drug turns back clock in powerhouse of cell - Salk Institute for Biological Studies [salk.edu]

- 2. neurosciencenews.com [neurosciencenews.com]

- 3. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salk scientists develop drug that slows Alzheimer's in mice - Salk Institute for Biological Studies [salk.edu]

- 5. Experimental drug targeting Alzheimer's disease shows anti-aging effects - Salk Institute for Biological Studies [salk.edu]

- 6. The mitochondrial ATP synthase is a shared drug target for aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. wms-site.com [wms-site.com]

- 9. newatlas.com [newatlas.com]

- 10. The mitochondrial ATP synthase is a shared drug target for aging and dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. nbinno.com [nbinno.com]

- 13. J147 is Effective in Prevention of Postoperative Cognitive Dysfunction in a Rat Model [gavinpublishers.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

J147, a novel derivative of curcumin, has emerged as a promising therapeutic candidate for age-related neurodegenerative diseases, particularly Alzheimer's disease (AD). This document provides a comprehensive technical overview of the neuroprotective effects of J147 against age-related toxicities. We delve into its multimodal mechanism of action, supported by quantitative data from pivotal preclinical studies. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Furthermore, critical signaling pathways and experimental workflows are visually represented through diagrams to elucidate the complex interactions underlying J147's therapeutic potential.

Introduction

The aging global population presents a formidable challenge to healthcare systems, with a rising prevalence of age-associated neurodegenerative disorders. Alzheimer's disease, the most common form of dementia, is characterized by progressive cognitive decline and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Traditional drug development for AD has largely focused on the amyloid cascade hypothesis, with limited clinical success. J147 represents a paradigm shift, targeting the fundamental processes of aging that are the primary risk factors for dementia.[1] This compound was developed through a screening process that prioritized neuroprotection against a range of age-related cellular stressors.[2]

Mechanism of Action: A Multi-Target Approach

J147 exhibits a pleiotropic mechanism of action, addressing multiple facets of age-related neurotoxicity. Its primary target has been identified as the mitochondrial F1F0-ATP synthase.[1]

Mitochondrial Protection and Bioenergetic Enhancement

By binding to the mitochondrial ATP synthase, J147 leads to a modest and transient increase in intracellular calcium levels. This, in turn, activates the CAMKK2-AMPK signaling pathway, a key regulator of cellular energy homeostasis.[2] This activation promotes mitochondrial biogenesis and enhances overall mitochondrial function, counteracting the age-related decline in cellular energy production.

Neurotrophic Factor Upregulation

J147 has been shown to significantly increase the levels of crucial neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[3][4] These proteins are essential for neuronal survival, synaptic plasticity, and memory formation. The upregulation of BDNF and NGF by J147 contributes to its memory-enhancing effects and the preservation of synaptic proteins.

Attenuation of Neuroinflammation and Oxidative Stress

Chronic neuroinflammation and oxidative stress are hallmarks of the aging brain and contribute significantly to neurodegeneration. J147 demonstrates potent anti-inflammatory and antioxidant properties. It has been shown to reduce markers of inflammation and oxidative damage in animal models of aging and AD.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on J147, demonstrating its efficacy in various assays.

| In Vitro Efficacy | |

| Assay | EC50 Value |

| Neuroprotection (Trophic Factor Withdrawal) | 25 nM[2] |

| Neuroprotection (Oxidative Stress) | 10-200 nM[2] |

| Neuroprotection (Amyloid Toxicity) | 10-200 nM[2] |

| ATP Synthase Inhibition | ~20 nM[1] |

| Dopamine Transporter Inhibition | 0.649 µM[3] |

| Monoamine Oxidase B (MAO-B) Inhibition | 1.88 µM[3] |

| In Vivo Efficacy (Aged APP/PS1 Mice) | |

| Parameter | Observation |

| Soluble Aβ1-40 Levels | Decreased[3] |

| Soluble Aβ1-42 Levels | Decreased[3] |

| BDNF Protein Levels (Hippocampus) | Increased[3] |

| NGF Protein Levels (Hippocampus) | Increased[3] |

| Synaptic Protein Levels (e.g., Synapsin I) | Preserved[3] |

| Cognitive Deficits | Rescued[3] |

Detailed Experimental Protocols

To ensure the reproducibility of the key findings, detailed protocols for pivotal experiments are provided below.

In Vivo J147 Administration in Aged Alzheimer's Disease Mouse Model

-

Animal Model: 20-month-old APPswe/PS1ΔE9 transgenic mice.

-

Drug Formulation: J147 is incorporated into the rodent chow at a concentration of 200 ppm.

-

Administration Route: Oral, ad libitum feeding.

-

Treatment Duration: 3 months.

-

Control Group: Age-matched transgenic mice fed a control diet.

-

Outcome Measures: Cognitive performance is assessed using behavioral tests such as the Morris water maze. Post-mortem, brain tissue is collected for histological, ELISA, and Western blot analyses.[3]

Morris Water Maze for Spatial Memory Assessment

-

Apparatus: A circular pool (1.5 m diameter) filled with opaque water (24-25°C). A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface.

-

Training: Mice undergo multiple training trials per day for several consecutive days. In each trial, the mouse is released from a different starting position and must locate the hidden platform using distal visual cues in the room.

-

Probe Trial: Following training, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.

-

Data Analysis: Parameters such as escape latency (time to find the platform during training) and time in the target quadrant are analyzed using statistical software.

ELISA for BDNF and NGF Quantification in Hippocampal Tissue

-

Tissue Preparation: The hippocampus is dissected from the mouse brain and homogenized in a suitable lysis buffer containing protease inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected.

-

ELISA Procedure:

-

A 96-well plate is coated with a capture antibody specific for either BDNF or NGF and incubated overnight.

-

The plate is washed, and non-specific binding sites are blocked.

-

Hippocampal lysates and a series of known standards are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate solution is added, which is converted by the enzyme to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: A standard curve is generated from the absorbance values of the known standards. The concentration of BDNF or NGF in the samples is then interpolated from this curve.

Western Blotting for Synaptic Protein Analysis

-

Protein Extraction: Hippocampal tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for synaptic proteins (e.g., synapsin I, PSD-95) and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

-

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Visualizing the Mechanisms of J147

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by J147 and a typical experimental workflow.

Caption: J147's primary signaling cascade.

Caption: In vivo experimental workflow.

Conclusion

J147 represents a significant advancement in the pursuit of effective treatments for Alzheimer's disease and other age-related neurodegenerative conditions. Its multi-target approach, which addresses fundamental aspects of aging such as mitochondrial dysfunction, loss of neurotrophic support, inflammation, and oxidative stress, offers a compelling alternative to single-target therapies. The robust preclinical data, supported by the detailed methodologies outlined in this whitepaper, provide a strong foundation for its ongoing clinical development. Further research into the nuanced molecular interactions of J147 will undoubtedly continue to illuminate its therapeutic potential and pave the way for a new generation of neuroprotective agents.

References

- 1. Alzheimer’s drug turns back clock in powerhouse of cell - Salk Institute for Biological Studies [salk.edu]

- 2. Current evidence for J147 as a potential therapeutic agent in nervous system disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

(E/Z)-J147: A Comprehensive Technical Review of its In Vitro and In Vivo Efficacy in Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-J147, a synthetic derivative of the natural compound curcumin, has emerged as a promising therapeutic candidate for age-related neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Developed through a phenotypic screening approach targeting age-associated brain toxicities, J147 exhibits potent neuroprotective and memory-enhancing properties in a variety of preclinical models.[3][4] This technical guide provides an in-depth overview of the pivotal in vitro and in vivo studies that have elucidated the mechanisms of action and therapeutic potential of J147, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

In Vitro Studies: Cellular Mechanisms of Neuroprotection

J147 has been extensively characterized in a range of cell-based assays designed to model various aspects of neurodegeneration. These studies have been instrumental in defining its neurotrophic and neuroprotective activities at the cellular level.

Quantitative Data from In Vitro Assays

| Assay Type | Cell Line/Primary Cells | Key Finding | EC50 / Concentration | Reference |

| Trophic Factor Withdrawal | Embryonic Cortical Neurons | Rescued cells from death | 25 nM | [5] |

| Neuroprotection (Iodoacetic Acid) | HT22 Cells, Primary Cortical Cells | Dose-dependent cell survival | 0.06 - 0.115 µM | [6] |

| BDNF-like Activity | Various Cell Lines | Anti-oxidative stress, anti-amyloid toxicity | 10 - 200 nM | [5] |

| CeeTox™ Safety Analysis | H4IIE Rat Hepatoma Cells | Estimated non-toxic concentration (14-day repeat dosing) | CTox value of 90 µM | [6] |

| Mitochondrial Function | H4IIE Rat Hepatoma Cells | TC50 for decrease in MTT and GSH | >200 µM | [6] |

Experimental Protocols: Key In Vitro Assays

Trophic Factor Withdrawal Assay:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and plated at a low density in a serum-free medium (F12/DMEM with N2 supplement), which is a standard method for assessing neurotrophic factor activity.[6]

-

Treatment: J147 is added to the culture medium at various concentrations.

-

Endpoint: Cell survival is quantified after a defined period, typically 24-48 hours, to determine the concentration at which J147 effectively prevents cell death due to the absence of trophic support.[5]

HT22 Cell Protection Assay:

-

Cell Line: The HT22 hippocampal nerve cell line is used, which is susceptible to glutamate-induced oxidative stress (oxytosis).[6]

-

Induction of Toxicity: Cell death is induced by exposing the cells to glutamate or iodoacetic acid, a mitochondrial toxin.[6]

-

Treatment: J147 is co-incubated with the toxin at a range of concentrations.

-

Endpoint: Cell viability is measured using standard assays like MTT to determine the half-maximal effective concentration (EC50) for neuroprotection.[6]

CeeTox™ Analysis:

-

Cell Line: The rat hepatoma cell line H4IIE is utilized to assess potential hepatotoxicity.[6]

-

Treatment: Cells are exposed to a wide range of J147 concentrations (e.g., 1-300 µM).[6]

-

Endpoints: A panel of assays is performed to measure cell proliferation, membrane integrity, mitochondrial function (MTT and ATP levels), oxidative stress (GSH levels), and apoptosis.[6] The data is used to calculate a CTox value, representing the estimated sustained concentration expected to produce toxicity in a 14-day repeat dosing study.[6]

In Vivo Studies: Reversal of Cognitive Deficits and Neuroprotection in Animal Models

The therapeutic potential of J147 has been further validated in several preclinical animal models of Alzheimer's disease and aging. These studies demonstrate its ability to not only prevent but also reverse cognitive decline and associated neuropathology.

Quantitative Data from In Vivo Studies

| Animal Model | Age/Treatment Duration | Key Findings | Quantitative Results | Reference |

| APPswe/PS1ΔE9 Mice | 20 months old, treated for 3 months | Rescued cognitive deficits | J147 at 200 ppm in food (approx. 10 mg/kg/day) | [7][8] |

| APPswe/PS1ΔE9 Mice | 3 months old, treated for 7 months | Prevented cognitive decline and loss of synaptic proteins | N/A | [7] |

| SAMP8 Mice (accelerated aging) | Treated late in life | Slowed the aging process in the brain | N/A | [9] |

| C57Bl/6J Mice (scopolamine-induced memory impairment) | N/A | Superior to donepezil in rescuing spatial memory | N/A | [7][8] |

| Sprague-Dawley Rats | N/A | Enhanced long-term potentiation and memory | N/A | [5] |

Experimental Protocols: Key In Vivo Studies

Alzheimer's Disease Mouse Model (APP/swePS1ΔE9):

-

Animal Model: Aged (20-month-old) transgenic mice expressing human amyloid precursor protein (APP) with the Swedish mutation and a mutant presenilin 1 (PS1ΔE9) are used. These mice exhibit age-dependent accumulation of amyloid-beta (Aβ) and cognitive deficits.[7][8]

-

Drug Administration: J147 is administered orally, mixed in the food at a concentration of 200 ppm, which corresponds to an approximate daily dose of 10 mg/kg.[7]

-

Behavioral Testing: Cognitive function is assessed using a battery of tests, including the two-day water maze for spatial memory.[7]

-

Biochemical and Histological Analysis: After the treatment period, brain tissue is analyzed for levels of Aβ, neurotrophic factors (BDNF, NGF), synaptic proteins, and markers of inflammation and oxidative stress using techniques such as ELISA and Western blotting.[7]

Scopolamine-Induced Memory Impairment Model:

-

Animal Model: Healthy C57Bl/6J mice are used.

-

Induction of Memory Impairment: Acute memory deficits are induced by the administration of scopolamine, a muscarinic receptor antagonist.

-

Treatment: J147 is administered and its efficacy in reversing the scopolamine-induced memory impairment is compared to the standard Alzheimer's drug, donepezil.[7][8]

-

Behavioral Testing: Short-term and spatial memory are assessed using relevant behavioral tasks.[7][8]

Mechanism of Action: Targeting Mitochondrial Function and Neurotrophic Pathways

The multifaceted therapeutic effects of J147 stem from its interaction with fundamental cellular pathways implicated in aging and neurodegeneration.

The primary molecular target of J147 has been identified as the mitochondrial F1F0-ATP synthase.[2] By partially inhibiting this enzyme, J147 leads to a cascade of downstream signaling events that are ultimately neuroprotective.

Signaling Pathways and Experimental Workflows

Caption: J147's primary mechanism of action involves the partial inhibition of mitochondrial ATP synthase.

This initial event triggers the activation of the CAMKK2/AMPK signaling pathway.[4] Activated AMPK, in turn, inhibits ACC1, a key enzyme in fatty acid synthesis, and also modulates the activity of mTOR, a central regulator of cell growth and metabolism.[4][9] These actions contribute to improved mitochondrial homeostasis and overall cellular health.

Furthermore, J147 has been shown to increase the levels of crucial neurotrophic factors, Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), and their downstream targets, which are vital for neuronal survival, growth, and synaptic plasticity.[7][10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Alzheimer’s drug turns back clock in powerhouse of cell - Salk Institute for Biological Studies [salk.edu]

- 3. scitechdaily.com [scitechdaily.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Current evidence for J147 as a potential therapeutic agent in nervous system disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. J-147 a Novel Hydrazide Lead Compound to Treat Neurodegeneration: CeeTox™ Safety and Genotoxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Alzheimer’s disease drug candidate J147 decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salk scientists develop drug that slows Alzheimer's in mice - Salk Institute for Biological Studies [salk.edu]

(E/Z)-J147's role in modulating ATP synthase and cellular energy

An In-Depth Technical Guide on the Role of (E/Z)-J147 in Modulating ATP Synthase and Cellular Energy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally active, and broadly neuroprotective compound with significant potential for the treatment of neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][2] Developed from a derivative of curcumin, J147 was identified through a series of phenotypic screens designed to address the multiple toxicities associated with the aging brain.[3][4] A significant breakthrough in understanding its mechanism of action was the identification of the mitochondrial F1F0 ATP synthase as its primary molecular target.[3][5][6] This technical guide provides a comprehensive overview of the role of J147 in modulating ATP synthase and its subsequent effects on cellular energy metabolism. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Modulation of Mitochondrial ATP Synthase by J147

The primary molecular target of J147 has been identified as the mitochondrial F1F0 ATP synthase, specifically the α-subunit (ATP5A).[6][7][8] J147 acts as a partial inhibitor of this enzyme.[9][10] This interaction is allosteric and leads to a cascade of downstream signaling events that are crucial for its neuroprotective effects.[11] The partial inhibition of ATP synthase by J147 is a key event that initiates a signaling cascade with pro-longevity effects.[9]

Quantitative Data on J147's Interaction with ATP Synthase

The following table summarizes the key quantitative data related to the inhibitory effect of J147 on ATP synthase and its neuroprotective efficacy.

| Parameter | Value | Cell/System Type | Reference |

| ATP Synthase Inhibition | |||

| Partial Inhibition | ~20-23.6% | Isolated bovine heart mitochondria | [9][10] |

| EC50 for Inhibition | 20 nM | Isolated bovine heart mitochondria | [10] |

| Neuroprotective Efficacy | |||

| EC50 (Trophic factor withdrawal) | 25 nM | Embryonic cortical cells | [12] |

| EC50 (Oxidative stress) | 6 nM | Nerve cells | [4] |

| EC50 (Ischemia model) | 47 nM | Nerve cells | [4] |

| EC50 (Extracellular Aβ toxicity) | 15 nM | Rat hippocampal neurons | [4] |

| EC50 (Intracellular Aβ toxicity) | 35 nM | Nerve cells | [4] |

Impact of J147 on Cellular Energy Metabolism

Despite being a partial inhibitor of ATP synthase, J147 has been shown to paradoxically increase cellular ATP levels.[7][9][13] This is accompanied by an increase in other key metabolites, suggesting a broader impact on cellular bioenergetics.[5][7][13] J147 appears to preserve mitochondrial homeostasis, which is critical in the context of aging and neurodegenerative diseases.[5][7]

Quantitative Data on Cellular Energy Modulation

The table below presents the observed effects of J147 on key markers of cellular energy metabolism.

| Cellular Marker | Effect | Cell/System Type | Reference |

| ATP Levels | Increased | Drosophila head tissue, HepG2 cells | [7][9][13] |

| Acetyl-CoA Levels | Increased | Mouse HT22 hippocampal nerve cells, HepG2 cells | [5][7][13] |

| Mitochondrial Protein Acetylation | Increased | Mouse HT22 hippocampal nerve cells | [5] |

| Free Fatty Acid (FFA) Levels | Reduced | Plasma and liver of J147-treated mice, HepG2 cells | [7][13] |

J147-Modulated Signaling Pathways

The partial inhibition of ATP synthase by J147 triggers a well-defined signaling cascade that is central to its neuroprotective and pro-longevity effects.[6][8] This pathway involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8]

The binding of J147 to the α-subunit of ATP synthase leads to a modest increase in intracellular calcium levels.[8][14] This elevation in calcium activates the calcium/calmodulin-dependent protein kinase kinase β (CAMKK2), which in turn phosphorylates and activates AMPK.[6][8][12] Activated AMPK then modulates downstream targets, including the mammalian target of rapamycin (mTOR) pathway and acetyl-CoA carboxylase 1 (ACC1), to promote cellular health and resilience.[7][8][9]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alzheimer’s drug turns back clock in powerhouse of cell - Salk Institute for Biological Studies [salk.edu]

- 4. A novel Alzheimer’s disease drug candidate targeting inflammation and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The mitochondrial ATP synthase is a shared drug target for aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Alzheimer’s disease drug candidate J147 decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mitochondrial ATP synthase is a shared drug target for aging and dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Deciphering the 'Elixir of Life': Dynamic Perspectives into the Allosteric Modulation of Mitochondrial ATP Synthase by J147, a Novel Drug in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current evidence for J147 as a potential therapeutic agent in nervous system disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Alzheimer's disease drug candidate J147 decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neurosciencenews.com [neurosciencenews.com]

(E/Z)-J147 Isomers: A Technical Guide on Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

J147 is a synthetic derivative of curcumin, a component of the spice turmeric.[1][2] It was developed as a potent, orally active neuroprotective agent with the potential for cognitive enhancement.[3] Extensive research has focused on its therapeutic potential for neurodegenerative disorders, particularly Alzheimer's disease. J147 exists as (E) and (Z) geometrical isomers due to the restricted rotation around the carbon-nitrogen double bond in its hydrazide structure. The majority of published research has been conducted on the (E)-isomer of J147. This guide provides a comprehensive overview of the chemical structure and biological properties of J147, with a focus on the well-characterized (E)-isomer. At present, there is a notable lack of publicly available data specifically characterizing the (Z)-isomer and directly comparing its properties to the (E)-isomer.

Chemical Structure and Physicochemical Properties

The chemical name for J147 is N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide.[4] The structure of J147 features a trifluoroacetylated hydrazide linker connecting a 2,4-dimethylphenyl ring and a 3-methoxybenzylidene group. The presence of the C=N double bond in the hydrazone moiety gives rise to the (E) and (Z) isomers.

Table 1: Physicochemical Properties of (E)-J147

| Property | Value | Reference |

| IUPAC Name | N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylideneamino]acetamide | [4] |

| Molecular Formula | C18H17F3N2O2 | [2] |

| Molecular Weight | 350.33 g/mol | [3] |

| CAS Number | 1146963-51-0 (E/Z isomers), 1807913-16-1 (E-isomer) | [4][5] |

| Appearance | Light yellow oil | [6] |

| Solubility | ≥ 16.65 mg/mL in DMSO | [3] |

Biological Properties and Mechanism of Action

(E)-J147 has demonstrated significant neuroprotective and neurotrophic activities in various preclinical models.[1][7][8] Its primary molecular target has been identified as the mitochondrial F1F0-ATP synthase, a key enzyme in cellular energy production.[9] By binding to ATP synthase, J147 modulates cellular bioenergetics, leading to a cascade of downstream effects that are beneficial for neuronal health.

Table 2: In Vitro Biological Activities of (E)-J147

| Activity | Assay | EC50/IC50 | Reference |

| Neuroprotection (glutamate-induced toxicity) | HT22 cells | 60-115 nM | [3] |

| Neuroprotection (iodoacetic acid-induced toxicity) | HT22 cells | 60-115 nM | [3] |

| Neurotrophic activity (trophic factor withdrawal) | Primary cortical neurons | 25 nM | [2] |

Signaling Pathways Modulated by (E)-J147

(E)-J147 exerts its neuroprotective effects through the modulation of at least two major signaling pathways:

-

AMP-Activated Protein Kinase (AMPK) / Acetyl-CoA Carboxylase (ACC) Pathway: By targeting ATP synthase, J147 leads to an increase in cellular AMP levels, which in turn activates AMPK.[9] Activated AMPK then phosphorylates and inhibits ACC, a key enzyme in fatty acid synthesis.[9] This shift in metabolism is thought to enhance cellular energy homeostasis and protect neurons from age-related decline.

-

Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) Pathways: (E)-J147 has been shown to increase the expression of BDNF and NGF, two critical neurotrophins that support neuronal survival, growth, and synaptic plasticity.[8] The upregulation of these neurotrophic factors is a key mechanism underlying the cognitive-enhancing effects of J147.[8]

Experimental Protocols

Synthesis of (E)-J147

The synthesis of (E)-J147 is a two-step process:

-

Formation of the Hydrazone: 3-methoxybenzaldehyde is reacted with (2,4-dimethylphenyl)hydrazine hydrochloride in ethanol at room temperature to form the corresponding hydrazone.

-

Trifluoroacetylation: The resulting hydrazone is then reacted with trifluoroacetic anhydride in the presence of triethylamine in dichloromethane at 0°C to yield (E)-J147 as a light yellow oil.[6]

In Vitro Neuroprotection Assay against Glutamate-Induced Toxicity in HT22 Cells

This assay assesses the ability of a compound to protect neuronal cells from excitotoxicity.

-

Cell Culture: HT22 mouse hippocampal neuronal cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are pre-treated with various concentrations of (E)-J147 for a specified period (e.g., 24 hours).

-

Glutamate Challenge: Glutamate is added to the wells to induce excitotoxicity.

-

Viability Assessment: After an incubation period (e.g., 24 hours), cell viability is measured using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[3][10][11]

Western Blot Analysis of AMPK Phosphorylation

This method is used to determine the activation of the AMPK pathway.

-

Cell Lysis: Cells or tissue samples treated with (E)-J147 are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with appropriate secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.

BDNF Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the levels of BDNF in biological samples.

-

Sample Preparation: Cell culture supernatants, cell lysates, or tissue homogenates are collected from (E)-J147-treated and control groups.

-

ELISA Procedure: The samples are added to a microplate pre-coated with a capture antibody specific for BDNF. Following incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Substrate Addition and Detection: A substrate for the enzyme is added, resulting in a colorimetric reaction. The absorbance is measured using a microplate reader.

-

Quantification: The concentration of BDNF in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of recombinant BDNF.

Visualizations

References

- 1. Current evidence for J147 as a potential therapeutic agent in nervous system disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.glpbio.com [file.glpbio.com]

- 4. J147 | C18H17F3N2O2 | CID 25229652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 6. echemi.com [echemi.com]

- 7. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 8. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Alzheimer’s disease drug candidate J147 decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application of (E/Z)-J147 in a Scopolamine-Induced Memory Impairment Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-J147 is a potent, orally active, and neurotrophic molecule that has demonstrated significant promise in preclinical models of Alzheimer's disease and age-related neurodegeneration.[1][2] One of the valuable models for evaluating potential cognitive enhancers is the scopolamine-induced memory impairment model. Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, particularly in learning and memory, thereby mimicking certain cholinergic aspects of neurodegenerative diseases.[1][2] This document provides detailed application notes and protocols for utilizing this compound in a scopolamine-induced memory impairment model in mice, based on available preclinical research.

Mechanism of Action of this compound

J147 exhibits a multi-target neuroprotective profile. Its primary mechanism involves the binding to the mitochondrial protein ATP synthase, which modulates the cell's energy metabolism.[3] This interaction leads to an increase in intracellular calcium levels, subsequently activating the CAMKK2/AMPK/mTOR pathway, a key signaling cascade implicated in longevity and neuroprotection.[2] Furthermore, J147 has been shown to significantly increase the expression of crucial neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), and their associated signaling pathways, which are vital for neuronal survival, synaptic plasticity, and memory formation.[1][2]

Experimental Protocols

Scopolamine-Induced Memory Impairment Model

This protocol outlines the induction of memory impairment in mice using scopolamine, a widely used method for screening nootropic and neuroprotective compounds.

Materials:

-

This compound

-

Scopolamine hydrobromide

-

Donepezil (as a positive control)

-

Saline solution (0.9% NaCl)

-

C57BL/6J male mice (8 weeks old)

-

Standard laboratory animal diet

-

Diet containing this compound (200 ppm)

-

Diet containing Donepezil (20 ppm)

-

Diet containing a combination of this compound (200 ppm) and Donepezil (20 ppm)

Procedure:

-

Animal Acclimatization: Acclimate C57BL/6J male mice to the housing conditions for at least one week before the experiment.

-

Group Allocation: Randomly assign mice to the following experimental groups (n=12 per group):

-

Control (saline injection) + Control Diet

-

Scopolamine + Control Diet

-

Scopolamine + this compound Diet (200 ppm, equivalent to approx. 10 mg/kg/day)

-

Scopolamine + Donepezil Diet (20 ppm)

-

Scopolamine + Combination Diet (this compound + Donepezil)

-

-

Drug Administration: Provide the respective diets to the mice for two weeks prior to the behavioral testing.

-

Induction of Memory Impairment: 30 minutes before each behavioral test, administer scopolamine (1 mg/kg) via intraperitoneal (i.p.) injection. The control group receives a saline injection.[1]

-

Behavioral Testing: Conduct a battery of behavioral tests to assess different aspects of memory. Allow for a rest period of at least two days between each test.

Y-Maze Test for Short-Term Spatial Working Memory

The Y-maze test is used to assess short-term spatial working memory by measuring the willingness of mice to explore a novel arm.

Materials:

-

Y-shaped maze with three identical arms.

-

Video recording and tracking software.

Procedure:

-

Habituation: Place each mouse in the center of the Y-maze and allow it to explore freely for a set period (e.g., 5-8 minutes).

-

Scopolamine/Saline Injection: 30 minutes prior to the test, administer scopolamine or saline as described in the induction protocol.[1]

-

Test Phase: Place the mouse back in the center of the maze and record the sequence of arm entries for the first 15 entries.[1]

-

Data Analysis: An alternation is defined as entries into three different arms on consecutive choices. Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100

Contextual and Cued Fear Conditioning for Associative Memory

This test evaluates the ability of mice to learn and remember an association between an environmental context or an auditory cue and an aversive stimulus (footshock).

Materials:

-

Fear conditioning chamber with a grid floor connected to a shock generator.

-

Sound generator for the auditory cue.

-

Video camera and software to score freezing behavior.

Procedure:

-

Training (Day 1):

-

Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

-

Present an auditory cue (e.g., 30 seconds, 80 dB) that co-terminates with a mild footshock (e.g., 2 seconds, 0.5 mA).

-

Repeat the cue-shock pairing 2-3 times with an inter-trial interval.

-

Remove the mouse from the chamber 30-60 seconds after the last shock.

-

-

Contextual Fear Testing (Day 2):

-

Place the mouse back into the same conditioning chamber (without the auditory cue or footshock).

-

Record the freezing behavior (complete absence of movement except for respiration) for a set period (e.g., 5 minutes).

-

-

Cued Fear Testing (Day 3):

-

Place the mouse in a novel context (different shape, color, and odor).

-

After a baseline period, present the auditory cue (without the footshock).

-

Record the freezing behavior during the cue presentation.

-

Data Presentation

Behavioral Performance in Scopolamine-Induced Memory Impairment Model

| Treatment Group | Y-Maze (Short-Term Memory) | Water Maze (Spatial Memory) | Contextual & Cued Fear Conditioning (Associative Memory) |

| Scopolamine Control | Impaired | Impaired | Impaired |

| This compound | Rescue comparable to Donepezil | Superior rescue compared to Donepezil | - |

| Donepezil | Rescue comparable to this compound | - | - |

| This compound + Donepezil | - | - | Best for rescue |

Note: Specific quantitative data from the primary study comparing this compound and donepezil in the scopolamine model were not available in the public domain at the time of this writing. The table reflects the qualitative outcomes reported.[1][2]

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for testing this compound.

References

- 1. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Using (E/Z)-J147 to increase brain-derived neurotrophic factor (BDNF)

Application Notes and Protocols for (E/Z)-J147 as a BDNF Inducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, orally active, and broadly neuroprotective synthetic compound derived from curcumin.[1][2] It was developed by screening for molecules that could reverse age-associated neurodegenerative pathologies.[2] A key mechanism underlying its neurotrophic and memory-enhancing effects is the significant increase in the expression of brain-derived neurotrophic factor (BDNF).[1][3][4] BDNF is a critical neurotrophin involved in neuronal survival, growth, differentiation, and synaptic plasticity.[5][6] J147's ability to elevate BDNF levels makes it a promising candidate for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease (AD) and for cognitive enhancement.[3][4][7] These notes provide an overview of J147's mechanism of action and protocols for its application in research settings to study BDNF induction.

Mechanism of Action: How J147 Increases BDNF

J147 elevates BDNF levels through multiple signaling pathways, demonstrating its pleiotropic nature.[8] The two primary proposed mechanisms are the modulation of mitochondrial bioenergetics and the activation of serotonergic pathways.

-

Mitochondrial ATP Synthase Inhibition: J147's primary molecular target is the mitochondrial F1Fo-ATP synthase.[9][10] By partially inhibiting this enzyme, J147 modulates cellular energy homeostasis, leading to the activation of the calcium/calmodulin-dependent protein kinase kinase β (CAMKK2) and subsequently the AMPK/mTOR pathway.[2][11] This pathway is a canonical regulator of aging and cellular metabolism, and its activation is linked to enhanced neurogenesis and expression of neurotrophic factors, including BDNF.[11]

-

5-HT1A Receptor-Mediated Signaling: J147 also exhibits high affinity for the 5-hydroxytryptamine 1A (5-HT1A) receptor, behaving as an agonist.[12] Activation of the 5-HT1A receptor stimulates a Gs-protein-coupled pathway, leading to increased cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[12] PKA then phosphorylates the cAMP response element-binding protein (CREB), a key transcription factor that binds to the promoter region of the Bdnf gene, thereby upregulating its expression.[12]

Quantitative Data Summary: this compound Efficacy

The following table summarizes the effective concentrations and doses of J147 for neuroprotection and induction of BDNF, as reported in various preclinical studies.

| Model System | J147 Concentration/Dose | Treatment Duration | Observed Effect on BDNF and Related Pathways | Reference |

| In Vitro | ||||

| HT22 Hippocampal Cells (Trophic factor withdrawal) | EC₅₀ = 25 nM | N/A | Neuroprotective, BDNF-like activity | [11][13] |

| Primary Cortical Neurons (Oxidative stress) | EC₅₀ ≈ 100 nM | N/A | Neuroprotective | [13] |

| Rat Hippocampal Slices | 0.01 - 1 µM | N/A | Facilitates Long-Term Potentiation (LTP) | [13] |

| In Vivo | ||||

| Normal Adult Rats | 200 ppm in food (~10 mg/kg/day) | 2 weeks | Significantly increased BDNF levels in the hippocampus | [13] |

| huAPP/PS1 Transgenic AD Mice | 200 ppm in food (~10 mg/kg/day) | 7 months | Restored BDNF levels to beyond control levels | [13] |

| Aged (20-month-old) huAPP/PS1 AD Mice | 200 ppm in food (~10 mg/kg/day) | 3 months | Enhanced expression of BDNF and NGF | [3][4] |

| Male ICR Mice | 9 mg/kg (gavage) | 3 days | Significantly increased pCREB and BDNF expression in the hippocampus | [12] |

Experimental Protocols

The following protocols provide detailed methodologies for applying J147 and measuring its effects on BDNF expression in both in vitro and in vivo models.

Protocol 1: In Vitro Treatment of Neuronal Cells

This protocol describes the general procedure for treating cultured neuronal cells (e.g., HT22, SH-SY5Y, or primary neurons) with J147 to assess its effect on BDNF expression.

Workflow:

Materials:

-

Neuronal cell line (e.g., HT22) or primary neurons

-

Complete culture medium (e.g., DMEM with 10% FBS and Pen/Strep)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well culture plates (6-well or 12-well)

Procedure:

-

Cell Seeding: Plate cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Incubation: Culture the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for attachment.

-

J147 Preparation: Prepare working solutions of J147 by diluting the stock solution in a complete culture medium. A typical final concentration range for in vitro experiments is 100 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the J147-treated wells.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of J147 or vehicle control.

-

Incubation: Return the plates to the incubator for the desired treatment period (typically 24 to 48 hours).

-

Harvesting:

-

For Protein Analysis (ELISA/Western Blot): Collect the cell supernatant (for secreted BDNF) and/or lyse the cells directly in the plate with an appropriate lysis buffer (e.g., RIPA buffer or acid-extraction buffer for BDNF).

-

For mRNA Analysis (RT-qPCR): Wash cells with cold PBS and then add TRIzol reagent or a similar lysis buffer for RNA extraction.

-

Protocol 2: Quantification of BDNF Protein by ELISA

This protocol outlines the steps for a sandwich ELISA to measure BDNF protein levels in cell culture supernatants or tissue homogenates.

Workflow:

Materials:

-

ELISA plate (96-well)

-

BDNF capture and detection antibodies

-

Recombinant BDNF standard

-

Streptavidin-HRP or similar enzyme conjugate

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with anti-BDNF capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with wash buffer.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature (RT) to prevent non-specific binding.[14]

-

Washing: Repeat the wash step.

-

Sample Incubation: Add standards (recombinant BDNF) and samples (diluted in blocking buffer) to the wells. Incubate for 2-3 hours at RT on a shaker.[14]

-

Washing: Repeat the wash step.

-

Detection Antibody: Add the biotinylated anti-BDNF detection antibody to each well and incubate for 1-2 hours at RT.

-

Washing: Repeat the wash step.

-

Enzyme Conjugate: Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at RT in the dark.

-

Washing: Wash the plate 5-7 times with wash buffer.

-

Signal Development: Add TMB substrate to each well and incubate until a color change is observed (typically 15-30 minutes).

-

Stop Reaction: Add stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate BDNF concentration in samples by interpolating from the standard curve.

Protocol 3: Quantification of BDNF and Signaling Proteins by Western Blot

This protocol is for detecting mature BDNF (~14 kDa) and related signaling proteins (e.g., pCREB, Homer-1). An acid-extraction method is recommended for tissue samples to improve BDNF detection.[15]

Workflow:

Materials:

-

Acid-Extraction Buffer: 50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, adjusted to pH 4.0 with acetic acid. Add protease inhibitors before use.[15]

-

Standard lysis buffer (RIPA) for other proteins

-

Protein assay kit (BCA or Bradford)

-

SDS-PAGE gels (a higher percentage, e.g., 15%, is better for the small BDNF protein)[16]

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BDNF, anti-pCREB, anti-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Procedure:

-

Sample Preparation (Acid Extraction for BDNF): a. Homogenize frozen tissue in ~10 volumes of ice-cold acid-extraction buffer.[15] b. Sonicate the suspension in short bursts on ice. c. Incubate on ice for 30 minutes, then repeat sonication. d. Centrifuge at >10,000 x g for 30 minutes at 4°C.[15] e. Collect the clear supernatant.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at RT to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BDNF diluted 1:500 - 1:1000) overnight at 4°C with gentle agitation.[5][16]

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at RT.

-

Washing: Repeat the wash step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize BDNF band intensity to a loading control (e.g., β-actin or β-III-tubulin).

Protocol 4: Quantification of BDNF mRNA by RT-qPCR

This protocol details the measurement of Bdnf gene expression via reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Workflow:

Materials:

-

TRIzol reagent or RNA extraction kit

-

DNase I

-

cDNA synthesis kit (e.g., SuperScript III)

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument (e.g., LightCycler)

-

Primers for total Bdnf and a housekeeping gene (e.g., Gapdh or Actin)

Primer Sequences (Example for Rat/Mouse):

-

Bdnf (Total):

-

Gapdh (Normalization):

Procedure:

-

RNA Extraction: Extract total RNA from cells or tissues using TRIzol or a column-based kit according to the manufacturer's instructions.[18]

-

Genomic DNA Removal: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quality and Quantity: Assess RNA purity (A260/A280 ratio) and concentration using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.[18]

-

qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA. b. Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).[19] c. Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of Bdnf mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.

References

- 1. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer’s disease mice | AlzPED [alzped.nia.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BDNF Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Brain-Derived Neurotrophic Factor Signaling in the Pathophysiology of Alzheimer’s Disease: Beneficial Effects of Flavonoids for Neuroprotection | MDPI [mdpi.com]

- 7. Salk scientists develop drug that slows Alzheimer's in mice - Salk Institute for Biological Studies [salk.edu]

- 8. J-147 a Novel Hydrazide Lead Compound to Treat Neurodegeneration: CeeTox™ Safety and Genotoxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Alzheimer’s drug turns back clock in powerhouse of cell - Salk Institute for Biological Studies [salk.edu]

- 11. Current evidence for J147 as a potential therapeutic agent in nervous system disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sub-Acute Treatment of Curcumin Derivative J147 Ameliorates Depression-Like Behavior Through 5-HT1A-Mediated cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Neurotrophic Drug for Cognitive Enhancement and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biosensis.com [biosensis.com]

- 16. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 17. pubcompare.ai [pubcompare.ai]

- 18. 4.6. Quantitative Reverse Transcription (qRT-PCR) for BDNF mRNA Expression [bio-protocol.org]

- 19. Transcriptional Regulation of Brain-derived Neurotrophic Factor Coding Exon IX: ROLE OF NUCLEAR RESPIRATORY FACTOR 2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of (E/Z)-J147 in Brain Tissue by LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of the neurotrophic drug candidate J147 and its potential (Z)-isomer in brain tissue samples. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, tailored for researchers in neuropharmacology and drug development. The method utilizes a protein precipitation extraction technique followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, which are critical for accurately determining drug concentrations in complex biological matrices like brain homogenates.

Introduction

J147 is a promising experimental drug candidate with demonstrated neuroprotective and cognitive-enhancing properties in preclinical models of Alzheimer's disease and aging.[1][2][3] It is a derivative of curcumin, designed for improved bioavailability and potency.[2] J147 exerts its therapeutic effects through multiple mechanisms, including the modulation of signaling pathways associated with neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), as well as the AMP-activated protein kinase (AMPK) pathway.[1][4]

Given its therapeutic potential, a reliable method for quantifying J147 levels in the brain is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. Due to the potential for isomerization, it is also crucial to separate and quantify the (E) and (Z) isomers of J147 individually. This application note details a complete LC-MS/MS protocol for this purpose.

Experimental Protocols

Sample Preparation: Brain Tissue Homogenization and Extraction

A protein precipitation method is employed for the extraction of (E/Z)-J147 from brain tissue, a technique widely used for its simplicity and efficiency in removing proteins from biological samples.[5][6][7]

Materials:

-

Brain tissue samples (stored at -80°C)

-

Internal Standard (IS) working solution (e.g., a stable isotope-labeled J147 or a structural analog)

-

Acetonitrile (ACN), LC-MS grade

-

Deionized water

-

Homogenizer

-

Centrifuge

Protocol:

-

Accurately weigh approximately 100 mg of frozen brain tissue.

-

Add 400 µL of ice-cold deionized water to the tissue.

-

Homogenize the tissue sample on ice until a uniform consistency is achieved.

-

Spike 100 µL of the brain homogenate with 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation of this compound isomers is achieved using a C18 reversed-phase column with a gradient elution.[8] Detection is performed by a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific MRM transitions.

Instrumentation:

-

HPLC system (e.g., Agilent 1290 Infinity II or equivalent)

-

Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Parameters:

| Parameter | Value |

|---|---|

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |

MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 550 °C |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 60 psi |

MRM Transitions (Proposed):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| (E)-J147 | 351.1 | 147.1 | 100 | 25 |

| (Z)-J147 | 351.1 | 147.1 | 100 | 25 |

| Internal Standard | Analyte-specific | Analyte-specific | 100 | Analyte-specific |

Note: The proposed product ion at m/z 147.1 corresponds to the 2,4-dimethylaniline fragment following cleavage of the N-N bond.

Data Presentation

The following tables summarize hypothetical quantitative data for (E)-J147 concentrations in mouse brain tissue following a single oral administration of 10 mg/kg. This data is for illustrative purposes to demonstrate the application of the method.

Table 1: Calibration Curve for (E)-J147 in Brain Homogenate

| Concentration (ng/mL) | Peak Area Ratio ((E)-J147/IS) | Accuracy (%) |

| 1 | 0.012 | 102.5 |

| 5 | 0.058 | 98.7 |

| 10 | 0.115 | 101.2 |

| 50 | 0.592 | 99.8 |

| 100 | 1.189 | 100.5 |

| 500 | 5.951 | 99.1 |

| 1000 | 11.982 | 98.3 |

Table 2: Hypothetical Concentration of (E)-J147 in Mouse Brain Tissue Over Time

| Time (hours) | Mean Concentration (ng/g) (n=3) | Standard Deviation |

| 0.5 | 125.6 | 15.2 |

| 1.0 | 258.9 | 28.4 |

| 2.0 | 189.3 | 21.7 |

| 4.0 | 95.1 | 11.8 |

| 8.0 | 32.7 | 4.9 |

| 24.0 | 5.2 | 1.1 |

Note: A study has reported a half-life of 2.5 hours for J147 in the brain of mice, which is consistent with the trend in this hypothetical data.[1]

Visualizations

Caption: Experimental workflow for LC-MS/MS quantification of J147 in brain tissue.

Caption: Simplified signaling pathways modulated by J147.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in brain tissue samples. The protocol is designed to be easily implemented in a research laboratory setting and can be adapted for various preclinical studies aimed at understanding the neuropharmacology of J147. This method will be a valuable tool for advancing the development of this promising therapeutic candidate for neurodegenerative diseases.

References

- 1. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer’s disease mice | AlzPED [alzped.nia.nih.gov]

- 3. Alzheimer’s drug turns back clock in powerhouse of cell - Salk Institute for Biological Studies [salk.edu]

- 4. The Alzheimer’s disease drug candidate J147 decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. research-portal.uu.nl [research-portal.uu.nl]

Dissolving (E/Z)-J147 in DMSO for Experimental Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubilization of (E/Z)-J147 in dimethyl sulfoxide (DMSO) for various experimental applications. J147 is a promising neurotrophic compound with potential applications in neurodegenerative disease research. Proper preparation of J147 solutions is critical for obtaining accurate and reproducible experimental results.

Data Presentation: Quantitative Solubility and Concentration Data

The following table summarizes the key quantitative data for dissolving and using J147 in experimental settings.

| Parameter | Value | Unit | Source(s) |

| Solubility in DMSO | ≥16.65 | mg/mL | N/A |

| 35.03 | mg/mL | ||

| 70 (Anhydrous DMSO Recommended) | mg/mL | [1] | |

| Molar Concentration (at 35.03 mg/mL) | 100 | mM | |

| Molar Concentration (at 70 mg/mL) | ~200 | mM | [1] |

| Typical Stock Solution Concentration | 10 - 100 | mM | Inferred from solubility data |

| Typical Working Concentration Range | 25 - 300,000 | nM | [2][3] |

| Commonly Used Working Concentration | 100 - 1,000 | nM | [4][5] |

| Final DMSO Concentration in Culture | ≤0.5% (ideally ≤0.1%) | v/v | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of J147 in DMSO

This protocol describes the preparation of a 10 mM stock solution of J147 in DMSO. This concentration is a convenient starting point for serial dilutions to achieve desired working concentrations for cell culture experiments.

Materials:

-

This compound powder (Molecular Weight: 350.33 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator water bath

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination, especially if the stock solution will be used for cell culture.

-